molecular formula C17H17N3O2S2 B2629041 (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897477-21-3

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2629041
CAS RN: 897477-21-3
M. Wt: 359.46
InChI Key: SIDYJRAPGZHUEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the treatment of intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using various techniques, including IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Anticancer Properties

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: has been investigated for its potential as an anticancer agent. Benzothiazole derivatives, like this compound, often exhibit cytotoxic effects on cancer cells . Researchers explore its mechanism of action and evaluate its efficacy against specific cancer types.

Anti-Inflammatory Activity

As a derivative of flurbiprofen, this compound inherits anti-inflammatory properties. Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) used to treat conditions like osteoarthritis. Investigating the anti-inflammatory potential of this derivative could lead to novel therapeutic options .

Antibacterial Applications

Benzothiazole compounds have shown promise as antibacterial agents. Researchers study their effects against bacterial pathogens, aiming to develop new antibiotics. Evaluating the antibacterial activity of this derivative could contribute to combating drug-resistant bacteria .

Anticonvulsant Potential

Benzothiazoles have been explored for their anticonvulsant properties. Investigating whether this compound exhibits anticonvulsant effects could provide insights into managing epilepsy and related disorders .

Antidiabetic Research

Given the diverse properties of benzothiazoles, researchers investigate their potential in managing diabetes. This derivative might impact glucose regulation or insulin sensitivity, making it relevant for antidiabetic studies .

Synthetic Applications

The synthesis of C2-substituted benzothiazoles is an area of interest. These compounds serve as building blocks for various drugs. Understanding the synthetic pathways involving this derivative contributes to drug development .

Mechanism of Action

Future Directions

The future directions for research on this compound could involve further exploration of its potential applications, given its structural similarity to compounds with anti-inflammatory properties .

properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-22-12-4-2-5-13-15(12)18-17(24-13)20-9-7-19(8-10-20)16(21)14-6-3-11-23-14/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDYJRAPGZHUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

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